molecular formula C20H21N3O5S2 B2432764 Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 1787902-76-4

Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No. B2432764
M. Wt: 447.52
InChI Key: JZNANDFHNHKZDA-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[3,2-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Heterocycles : The research into related heterocyclic compounds often involves the synthesis of functionalized pyrimidines, thiazoles, and pyridines, which are crucial in medicinal chemistry and material science. For example, the synthesis of functionalised pyrido and imidazo derivatives indicates the utility of similar compounds in creating diverse molecular architectures (Arrault et al., 2002).

  • Crystal Structure Analysis : Studies involving X-ray crystallography provide insights into the molecular and crystal structures of related heterocyclic phosphonates, aiding in understanding their supramolecular arrangements and potential applications in designing molecules with specific properties (Pietrzak et al., 2018).

Potential Applications

  • Antimicrobial and Anti-inflammatory Activities : The synthesis and evaluation of novel imines and thiazolidinones from related structures demonstrate potential antimicrobial and anti-inflammatory applications. Such studies underline the importance of heterocyclic compounds in developing new therapeutic agents (Fuloria et al., 2009).

  • Anti-juvenile Hormone Agents : Research into compounds with pyridyloxy and benzoate moieties indicates their use as anti-juvenile hormone agents, showcasing the application of such molecules in pest control and insect hormone regulation (Ishiguro et al., 2003).

  • Enantioselective Synthesis : The asymmetric synthesis of chiral building blocks for alkaloid synthesis via intramolecular Michael reactions demonstrates the relevance of structurally complex heterocycles in constructing optically active compounds, which are valuable in pharmaceutical synthesis and material science (Hirai et al., 1992).

properties

IUPAC Name

ethyl 2-[[2-[3-(2-hydroxypropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-3-28-19(27)13-6-4-5-7-14(13)21-16(25)11-30-20-22-15-8-9-29-17(15)18(26)23(20)10-12(2)24/h4-9,12,24H,3,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNANDFHNHKZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC(C)O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

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